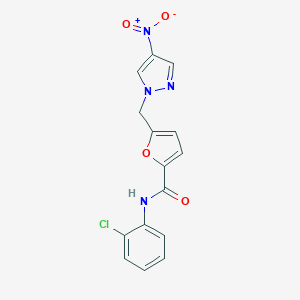![molecular formula C17H17N5O6S B213880 N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213880.png)
N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as E7820 and is a potent angiogenesis inhibitor that has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of E7820 involves the inhibition of angiogenesis by targeting the vascular endothelial growth factor (VEGF) receptor. The compound binds to the VEGF receptor and prevents the activation of downstream signaling pathways that are essential for the formation of new blood vessels.
Biochemical and Physiological Effects
E7820 has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation and migration of endothelial cells, which are essential for angiogenesis. In addition, E7820 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of E7820 is its potent anti-angiogenic activity, which makes it a promising candidate for the treatment of cancer. However, one of the limitations of E7820 is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of E7820. One potential direction is the development of more potent analogs of E7820 that have improved pharmacokinetic properties. Another potential direction is the investigation of the use of E7820 in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, the development of new drug delivery systems that can improve the solubility and bioavailability of E7820 is also an area of future research.
Conclusion
In conclusion, E7820 is a novel compound that has shown promising results in preclinical studies for its potential applications in the treatment of cancer. The compound has a unique mechanism of action that involves the inhibition of angiogenesis, which makes it a promising candidate for the development of new anti-cancer therapies. While there are still several challenges that need to be addressed, the future of E7820 looks promising, and it is likely to continue to be an area of active research in the coming years.
Métodos De Síntesis
E7820 is a synthetic compound that is prepared through a multi-step process. The synthesis of E7820 involves the reaction of 2-furoic acid with ethylamine, followed by the addition of 4-nitro-1H-pyrazole. The final step involves the addition of 4-(ethylsulfonyl)aniline, which results in the formation of E7820.
Aplicaciones Científicas De Investigación
E7820 has been extensively studied for its potential applications in the treatment of cancer. The compound has been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels that tumors require for growth and metastasis. In addition, E7820 has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Propiedades
Fórmula molecular |
C17H17N5O6S |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
N-[4-(ethylsulfamoyl)phenyl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N5O6S/c1-2-19-29(26,27)15-6-3-12(4-7-15)20-17(23)16-8-5-14(28-16)11-21-10-13(9-18-21)22(24)25/h3-10,19H,2,11H2,1H3,(H,20,23) |
Clave InChI |
VCVOBUNPUCUGSF-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
SMILES canónico |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)

![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline](/img/structure/B213805.png)




![methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213813.png)

![2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213817.png)

![4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213820.png)